Cas no 338753-22-3 (3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione)
3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-methylphenyl)-1lambda6,3-thiazolidine-1,1,4-trione
- 3-(4-methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
- Bionet2_001437
- HMS1368B07
- 3-(4-Methylphenyl)-3-thiazolane-1,1,4-trione
- 3-(4-methylphenyl)-1,1-dioxo-1,3-thiazolidin-4-one
- 3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
-
- MDL: MFCD00138817
- Inchi: 1S/C10H11NO3S/c1-8-2-4-9(5-3-8)11-7-15(13,14)6-10(11)12/h2-5H,6-7H2,1H3
- InChI Key: DOVGISHMAAMYST-UHFFFAOYSA-N
- SMILES: S1(CC(N(C2C=CC(C)=CC=2)C1)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 349
- Topological Polar Surface Area: 62.8
3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A918225-1g |
3-(p-Tolyl)thiazolidin-4-one 1,1-dioxide |
338753-22-3 | 90% | 1g |
$350.0 | 2024-04-19 | |
| abcr | AB297338-100 mg |
3-(4-Methylphenyl)-3-thiazolane-1,1,4-trione; . |
338753-22-3 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB297338-100mg |
3-(4-Methylphenyl)-3-thiazolane-1,1,4-trione; . |
338753-22-3 | 100mg |
€283.50 | 2025-02-19 |
3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione Suppliers
3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione Related Literature
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
Research Briefing on 3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione (CAS: 338753-22-3) in Chemical Biology and Pharmaceutical Applications
3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione (CAS: 338753-22-3) is a sulfur-containing heterocyclic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thiazolane-1,1,4-trione scaffold, exhibits promising biological activities, particularly in the context of enzyme inhibition and therapeutic agent development. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery pipelines, with a focus on its mechanism of action and structure-activity relationships (SAR).
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione on cysteine proteases, a class of enzymes implicated in various pathological conditions, including cancer and inflammatory diseases. The study employed molecular docking simulations and kinetic assays to demonstrate that this compound acts as a potent and selective inhibitor of cathepsin B, with an IC50 value in the nanomolar range. The findings suggest its potential utility in designing targeted therapies for protease-dependent disorders.
Another recent investigation, highlighted in Bioorganic & Medicinal Chemistry Letters, focused on the compound's role as a precursor in the synthesis of novel thiazole derivatives. The study reported that 3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione serves as a versatile building block for generating libraries of bioactive molecules with enhanced pharmacokinetic properties. Structural modifications at the 4-methylphenyl moiety were found to significantly influence the compound's solubility and metabolic stability, offering insights for optimizing drug-like characteristics.
From a mechanistic perspective, advanced spectroscopic techniques such as NMR and X-ray crystallography have been employed to elucidate the compound's conformational dynamics and binding modes with biological targets. These studies reveal that the 1,1,4-trione group plays a critical role in forming hydrogen bonds with active site residues, thereby stabilizing inhibitor-enzyme complexes. Such detailed structural analyses are instrumental in rational drug design efforts aimed at improving potency and selectivity.
In addition to its therapeutic potential, 3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione has also been explored for its applications in chemical biology tools. For instance, a 2022 study in ACS Chemical Biology demonstrated its utility as a covalent probe for labeling active-site cysteines in proteomic studies. The compound's electrophilic sulfur center enables selective modification of thiol groups, facilitating the identification and characterization of novel drug targets.
Despite these advancements, challenges remain in translating the compound's preclinical promise into clinical applications. Issues such as off-target effects, metabolic clearance, and formulation stability require further investigation. Ongoing research is addressing these gaps through systematic SAR studies and in vivo efficacy evaluations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives based on this scaffold.
In summary, 3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione (CAS: 338753-22-3) represents a compelling case study in the intersection of chemical synthesis and biological discovery. Its multifaceted applications—from enzyme inhibition to probe development—underscore its value as a versatile tool in modern drug discovery. Future research directions may include exploring its potential in combination therapies and expanding its use in targeted protein degradation strategies.
338753-22-3 (3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)